Regioselective Reactivity: 3-Position vs. 4-Position Isoxazole Carboxylates
Isoxazole-3-carboxylate derivatives demonstrate significantly enhanced reactivity in the Baylis-Hillman reaction compared to isoxazole-4-carboxylate derivatives. This enhanced reactivity is a critical differentiator for synthetic planning [1].
| Evidence Dimension | Baylis-Hillman reaction rate |
|---|---|
| Target Compound Data | Significantly faster reaction rate |
| Comparator Or Baseline | Substituted-4-isoxazolecarbaldehydes (derived from 4-carboxylates) |
| Quantified Difference | Significantly faster (qualitative comparison) |
| Conditions | Comparative study of isoxazolecarbaldehydes |
Why This Matters
This higher reactivity enables faster synthetic routes to complex molecules, reducing time and cost for medicinal chemistry campaigns.
- [1] Roy, A., et al. Insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate. Tetrahedron, 2004, 60(10), 2301-2310. View Source
